1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one
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Overview
Description
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one is a complex organic compound that features a combination of aromatic and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the alkyne: Starting with a suitable alkyne precursor, such as hex-4-yn-3-one.
Introduction of the thiophene ring: Using a coupling reaction, such as a Sonogashira coupling, to attach the thiophene ring to the alkyne.
Addition of the methoxyphenyl group: This could be achieved through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone, while reduction could yield an alkane.
Scientific Research Applications
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. In a chemical context, it could act as a catalyst or reactant in various reactions.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1-phenyl-2-(thiophen-2-yl)hex-4-yn-3-one: Lacks the methoxy group.
1-Hydroxy-1-(4-methoxyphenyl)-2-phenylhex-4-yn-3-one: Lacks the thiophene ring.
1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)but-4-yn-3-one: Shorter carbon chain.
Uniqueness
The unique combination of functional groups in 1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one makes it distinct from similar compounds. The presence of both a methoxy-substituted phenyl ring and a thiophene ring could confer unique chemical properties and reactivity.
Properties
CAS No. |
184969-62-8 |
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Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-hydroxy-1-(4-methoxyphenyl)-2-thiophen-2-ylhex-4-yn-3-one |
InChI |
InChI=1S/C17H16O3S/c1-3-5-14(18)16(15-6-4-11-21-15)17(19)12-7-9-13(20-2)10-8-12/h4,6-11,16-17,19H,1-2H3 |
InChI Key |
ZRMDTPSKASTGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C(C1=CC=CS1)C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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